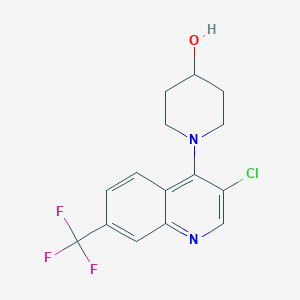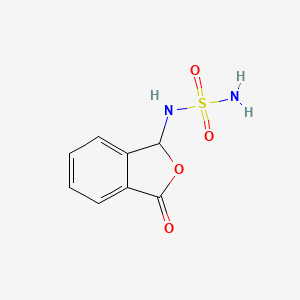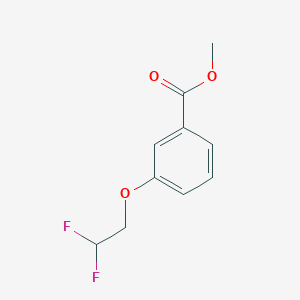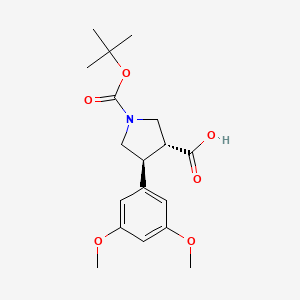
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro and trifluoromethyl group, along with a piperidin-4-ol moiety, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Piperidin-4-ol Addition: The piperidin-4-ol moiety is attached through nucleophilic substitution reactions, often using piperidine and appropriate protecting groups to ensure selective reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Chemical Synthesis: As a building block, it aids in the synthesis of more complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may bind to G-protein coupled receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Compared to other quinoline derivatives, 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol stands out due to its unique substitution pattern, which enhances its biological activity and specificity. Similar compounds include:
Ciprofloxacin: A well-known quinolone antibiotic with a fluorine substitution that enhances its antibacterial activity.
Chloroquine: An antimalarial drug with a chloro substitution, known for its effectiveness against Plasmodium species.
Quinine: A natural alkaloid used to treat malaria, featuring a quinoline core but different substituents.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H14ClF3N2O |
|---|---|
Poids moléculaire |
330.73 g/mol |
Nom IUPAC |
1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H14ClF3N2O/c16-12-8-20-13-7-9(15(17,18)19)1-2-11(13)14(12)21-5-3-10(22)4-6-21/h1-2,7-8,10,22H,3-6H2 |
Clé InChI |
UKBNEFMEVWIGKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)


![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)


